molecular formula C15H16O4 B041224 Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate CAS No. 105937-62-0

Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate

Cat. No.: B041224
CAS No.: 105937-62-0
M. Wt: 260.28 g/mol
InChI Key: TWICZBQXXZFFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate is an organic compound with the molecular formula C15H16O4 It is a derivative of naphthalene and is known for its applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate can be synthesized through several methods. One common synthetic route involves the condensation of this compound with 2-naphthaldehyde, followed by acid hydrolysis to remove the ether group and obtain the target compound . Another method involves the reaction of 2-(6-methoxynaphthalen-2-yl)propanoic acid with methanol in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, purification, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to participate in various chemical reactions, contributing to its diverse applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-15(17,14(16)19-3)12-6-4-11-9-13(18-2)7-5-10(11)8-12/h4-9,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWICZBQXXZFFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-methoxynaphthalene (20,0 g, 126 mmol) and methyl pyruvate (19,3 g, 190 mmol) in dichloromethane (100 mL) was added to a suspension of aluminium chloride (25,3 g, 190 mmol) in dichloromethane (100 mL) at 6° C. over 140 minutes. The solution was stirred for a further 15 minutes at this temperature and added to ice/water. Methyl 2-hydroxy-2-(6-methoxynaphth-2-yl)propionate (52% yield) and 2-methoxynaphthalene (34% recovery) were the primary components of the reaction mixture.
Quantity
126 mmol
Type
reactant
Reaction Step One
Quantity
190 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
190 mmol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.